![molecular formula C12H23ClN4O2S B599433 Chlorhydrate de N-(2-aminoéthyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide CAS No. 111822-45-8](/img/structure/B599433.png)

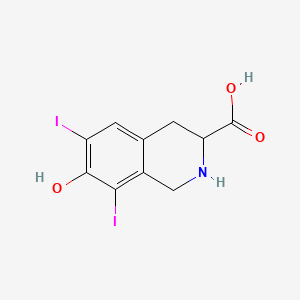

Chlorhydrate de N-(2-aminoéthyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

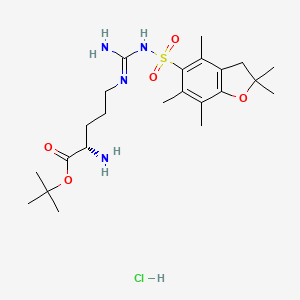

N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride is a biotin-containing compound widely used in neuroscience research for intracellular labeling and neuronal tracing. It is highly soluble, has a net positive charge, and contains fixable amine groups, making it an ideal candidate for experiments requiring long post-injection survival times and optimal detection of neural networks .

Applications De Recherche Scientifique

N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride is extensively used in various fields of scientific research:

Chemistry: It is used for labeling and tracing chemical pathways in complex biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride is synthesized through a series of chemical reactions that involve the conjugation of biotin with an amine-containing compound. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is designed to be highly soluble and resistant to cleavage by biotinidase .

Industrial Production Methods

Industrial production of N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The compound is then subjected to rigorous quality control tests to confirm its suitability for research applications .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride primarily undergoes substitution reactions due to the presence of its amine groups. These reactions are essential for its conjugation with various detection reagents, such as streptavidin or avidin, which are used for visualization in microscopy .

Common Reagents and Conditions

Common reagents used in the reactions involving N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride include potassium methylsulfate, potassium chloride, and various fixatives like paraformaldehyde and picric acid. The conditions typically involve mild temperatures and neutral pH to maintain the integrity of the compound .

Major Products Formed

The major products formed from reactions involving N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride are biotin-streptavidin or biotin-avidin complexes, which are used for the detection and visualization of labeled neurons .

Mécanisme D'action

N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride exerts its effects by diffusing through gap junctions and binding to intracellular proteins. Its biotin moiety allows for strong binding with streptavidin or avidin, enabling the visualization of labeled neurons. The compound is often used in combination with electrophysiological techniques to study the functional properties of neurons .

Comparaison Avec Des Composés Similaires

Similar Compounds

Biocytin: Similar to N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride, biocytin is used for intracellular labeling and neuronal tracing.

N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride 488: This is a derivative of N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride conjugated with a green fluorophore, making it suitable for fluorescence microscopy.

N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride 350: Another derivative, conjugated with a blue fluorophore, providing contrast with other fluorescent markers.

Uniqueness

N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride is unique due to its high solubility, resistance to biotinidase cleavage, and ability to remain in cells for extended periods. These properties make it superior to other neuronal labels like biocytin, especially in experiments requiring long post-injection survival times .

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2S.ClH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYKXZBFDOWDHO-GRIHUTHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Neurobiotin enter neurons?

A1: Neurobiotin doesn't readily cross cell membranes. Researchers typically introduce it into neurons through various techniques such as intracellular microinjection [, , , , , , , , ], electroporation [], or passive diffusion in brain slices [].

Q2: What makes Neurobiotin useful for tracing neuronal connections?

A2: Neurobiotin is a gap junction-permeable tracer. Once inside a neuron, it can diffuse through gap junctions into coupled neighboring neurons, revealing the extent and pattern of neuronal networks [, , , , , , , , , , , , , ].

Q3: Can Neurobiotin be used to study the permeability of different gap junction types?

A3: Yes, research shows that Neurobiotin, alongside a series of structurally related biotinylated tracers, can differentiate between gap junction types based on their permeability profiles. This suggests that different connexin compositions contribute to varying permeability characteristics in neuronal gap junctions [].

Q4: Does Neurobiotin only move by passive diffusion through gap junctions?

A4: Primarily, passive diffusion drives Neurobiotin movement. Studies show that iontophoretic current doesn't play a significant role in its spread within the tested ranges [].

Q5: Does Neurobiotin affect the function of gap junctions?

A5: Neurobiotin is generally considered a non-toxic and inert tracer at concentrations used for labeling. Studies haven't reported any direct effects of Neurobiotin on gap junction function [].

Q6: What are the advantages of using Neurobiotin over other tracers like Lucifer Yellow?

A6: While Lucifer Yellow can pass through certain gap junctions, Neurobiotin exhibits broader permeability, revealing coupling patterns not detectable with Lucifer Yellow alone. For instance, in the cochlea, Neurobiotin revealed coupling patterns suggesting the presence of heteromeric connexons composed of connexin 26 and connexin 30, whereas Lucifer yellow did not []. Additionally, Neurobiotin labeling can be amplified for enhanced visualization [, , , , , , , , , , , , , ].

Q7: What is the molecular formula and weight of Neurobiotin?

A7: Neurobiotin (N-(2-aminoethyl)biotinamide hydrochloride) has the molecular formula C10H20N4O2S • HCl and a molecular weight of 292.83 g/mol.

Q8: Is there any spectroscopic data available for Neurobiotin?

A8: The provided research articles primarily focus on Neurobiotin's application as a neuronal tracer and don't delve into detailed spectroscopic characterization.

Q9: Is Neurobiotin compatible with common fixation and immunostaining protocols?

A9: Yes, researchers frequently use Neurobiotin with standard fixation and immunostaining procedures, allowing for combined morphological and neurochemical characterization of labeled neurons [, , , , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1E,3E)-5-(3,3-DIMETHYL-1-PROPYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3,3-DIMETHYL-1-PROPYL-3H-INDOLIUM IODIDE](/img/structure/B599351.png)

![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)